2-(Dimethylamino)-3-hydroxy-N,N-dimethylbenzamide
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Overview
Description
2-(Dimethylamino)-3-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes both amine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-hydroxy-N,N-dimethylbenzamide typically involves the reaction of dimethylamine with a suitable benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3-hydroxy-N,N-dimethylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-(Dimethylamino)-3-hydroxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s amine and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoethanol: Shares the dimethylamino group but lacks the benzamide structure.
Dimethylaniline: Contains a dimethylamino group attached to a benzene ring but lacks the hydroxyl and amide functionalities.
Dimethylaminobenzaldehyde: Similar aromatic structure but with an aldehyde group instead of a hydroxyl and amide group.
Uniqueness
2-(Dimethylamino)-3-hydroxy-N,N-dimethylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(dimethylamino)-3-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H16N2O2/c1-12(2)10-8(11(15)13(3)4)6-5-7-9(10)14/h5-7,14H,1-4H3 |
InChI Key |
HPBHKIDZYSTYOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1O)C(=O)N(C)C |
Origin of Product |
United States |
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